

# BI-1935 off-target effects and how to mitigate them

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

[Get Quote](#)

## BI-1935 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of **BI-1935** and guidance on how to mitigate them during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BI-1935**?

**BI-1935** is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). [1] By inhibiting sEH, **BI-1935** increases the levels of EETs, which have anti-inflammatory and vasodilatory properties.[1]

Q2: What are the known off-targets of **BI-1935**?

While **BI-1935** is highly selective for sEH, in vitro screening has identified several off-target interactions at higher concentrations. A Eurofins Safety Panel 44™ screening at a 10 µM concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRs) showed notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 µM.[1]

Q3: How selective is **BI-1935** for sEH compared to its off-targets?

**BI-1935** exhibits high selectivity for its primary target, sEH, with an IC<sub>50</sub> of 7 nM.<sup>[1][3]</sup> The potency against its known off-targets is significantly lower, indicating a good selectivity window. For example, the IC<sub>50</sub> for Thromboxane Synthase is 0.132 µM (132 nM) and for 5-Lipoxygenase is 5.92 µM (5920 nM).<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the on-target potency and off-target screening results for **BI-1935**.

Table 1: On-Target Potency

Target	Assay Format	Potency (IC <sub>50</sub> )
Human sEH	Biochemical Binding Assay	7 nM <sup>[1][3]</sup>

| Human sEH | Cellular HepG2-DHET Assay | < 1 nM<sup>[3]</sup> |

Table 2: Off-Target Selectivity Profile

Off-Target	Assay/Panel	Result @ 10 µM	Potency (IC <sub>50</sub> )
Thromboxane Synthase	Eurofins Safety Panel 44™	96% Inhibition <sup>[1][3]</sup>	0.132 µM <sup>[1][3]</sup>
5-Lipoxygenase (5-LO)	Eurofins Safety Panel 44™	66% Inhibition <sup>[1]</sup>	5.92 µM <sup>[1]</sup>
Dopamine Transporter (DAT)	PRESTO-TANGO GPCR Screen	82% Inhibition <sup>[1]</sup>	Not Determined
Sigma 1	PRESTO-TANGO GPCR Screen	50% Inhibition <sup>[1]</sup>	Not Determined
hCYP 2J2/2C9/2C19	In-house screen	>100-fold selectivity	> 1 µM <sup>[1][3]</sup>

| IL-2 | In-house screen | >100-fold selectivity | > 1  $\mu$ M[1][3] |

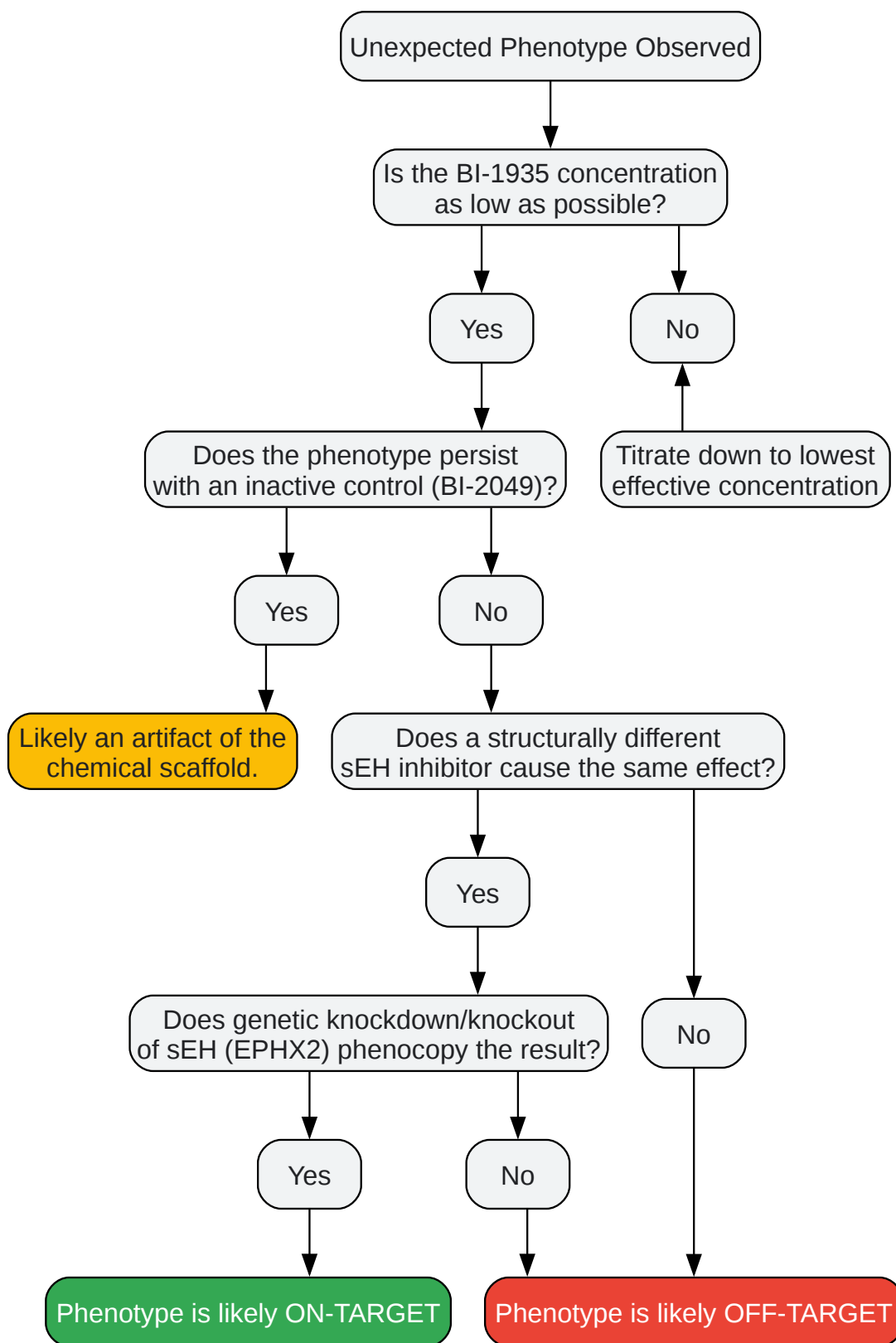
## Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my experiment that may not be related to sEH inhibition. How can I determine if this is an off-target effect?

This is a common challenge when working with small molecule inhibitors. The unexpected phenotype could arise from the inhibition of secondary targets.

Mitigation Strategy:

- **Concentration Optimization:** Use the lowest effective concentration of **BI-1935** that achieves sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.
- **Use an Inactive Control:** Employ a structurally similar but biologically inactive control compound. For **BI-1935**, BI-2049 is recommended as a negative control.[1] This helps to distinguish the effects of the chemical scaffold from the specific on-target inhibition.
- **Orthogonal Inhibition:** Use a structurally different sEH inhibitor. If the same phenotype is observed with a different chemical scaffold that also targets sEH, it is more likely to be an on-target effect.
- **Genetic Validation:** Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach phenocopies the effect of **BI-1935**, it strongly suggests the effect is on-target.[4]



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: My results suggest an off-target effect. How can I identify the responsible off-target?

Identifying the specific off-target responsible for a phenotype requires a systematic approach.

Mitigation Strategy:

- **Review Known Off-Targets:** First, consider the known off-targets of **BI-1935** (Thromboxane Synthase, 5-LO, DAT, Sigma 1).<sup>[1]</sup> Investigate if the modulation of these targets could explain the observed phenotype in your experimental context.
- **Broad Panel Screening:** If known off-targets do not explain the effect, consider broader screening. High-throughput kinase profiling and safety panels (like the one from Eurofins) can test the compound against hundreds of targets to identify novel interactions.<sup>[5][6][7][8]</sup>
- **Computational Prediction:** In silico approaches can predict potential off-target interactions based on the chemical structure of **BI-1935** and its similarity to ligands of known proteins.<sup>[9]</sup> These predictions can then be validated experimentally.
- **Genetic Target Deconvolution:** Advanced methods like CRISPR-based genetic screening can be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if it's an off-target.<sup>[4]</sup>

## Experimental Protocols & Methodologies

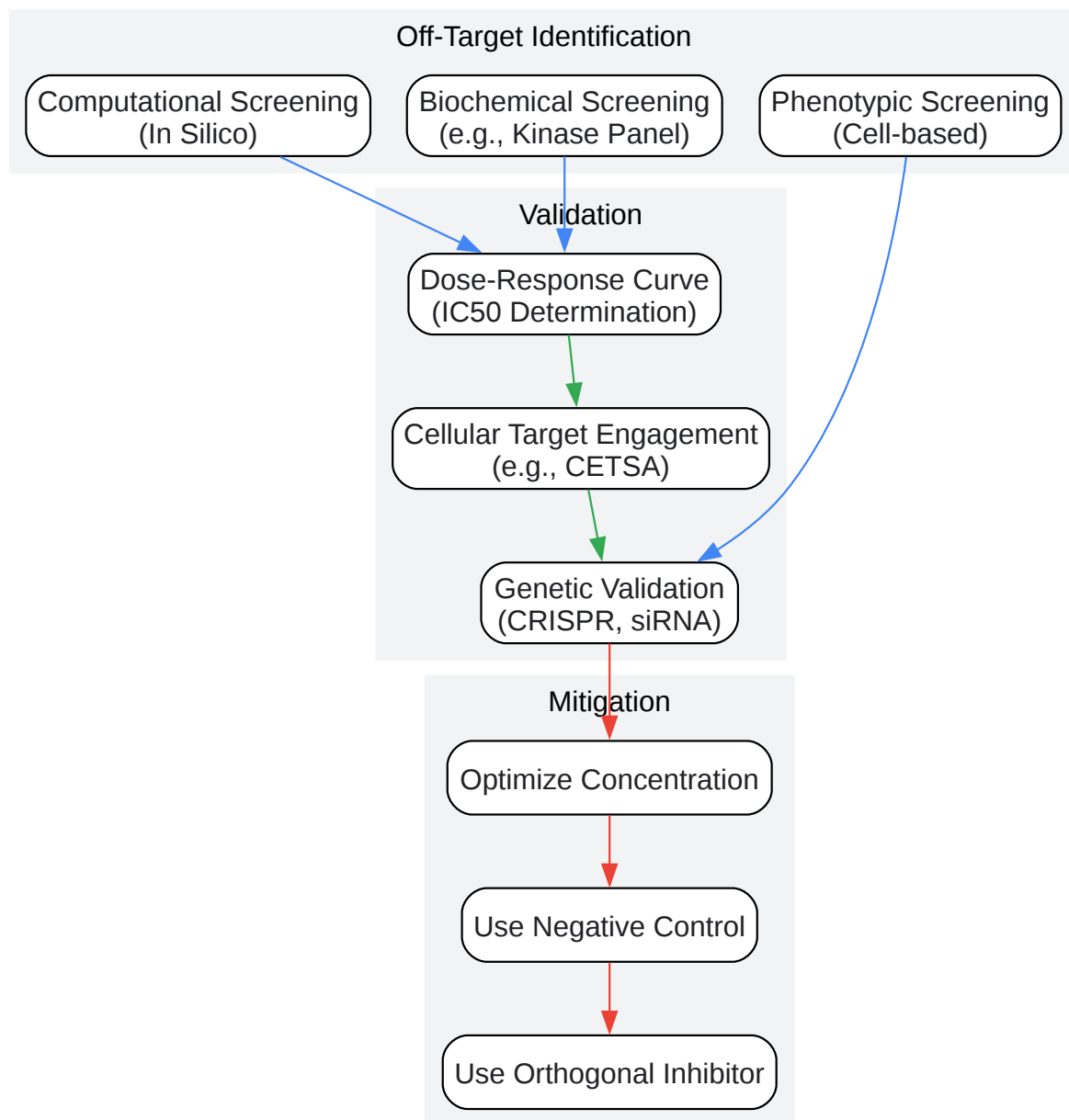
### Protocol 1: Broad Kinase Profiling

This method is used to assess the selectivity of a compound against a large panel of protein kinases.

Methodology:

- **Assay Platform:** Radiometric activity assays (e.g., HotSpot) or binding assays are commonly used.<sup>[8]</sup> Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate.<sup>[8]</sup>
- **Procedure:**
  - **BI-1935** is prepared at a fixed concentration (e.g., 1  $\mu$ M or 10  $\mu$ M).

- The compound is incubated with a panel of individual kinases, a suitable substrate for each kinase, cofactors, and radioisotope-labeled ATP (e.g.,  $^{33}\text{P}$ - $\gamma$ -ATP).
- The reaction is allowed to proceed, and then terminated.
- The amount of radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding apparatus and a scintillation counter.
- The percentage of inhibition for each kinase is calculated relative to a DMSO control.
- Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target interaction that warrants further investigation with dose-response curves to determine the IC<sub>50</sub>.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying and mitigating off-target effects.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout

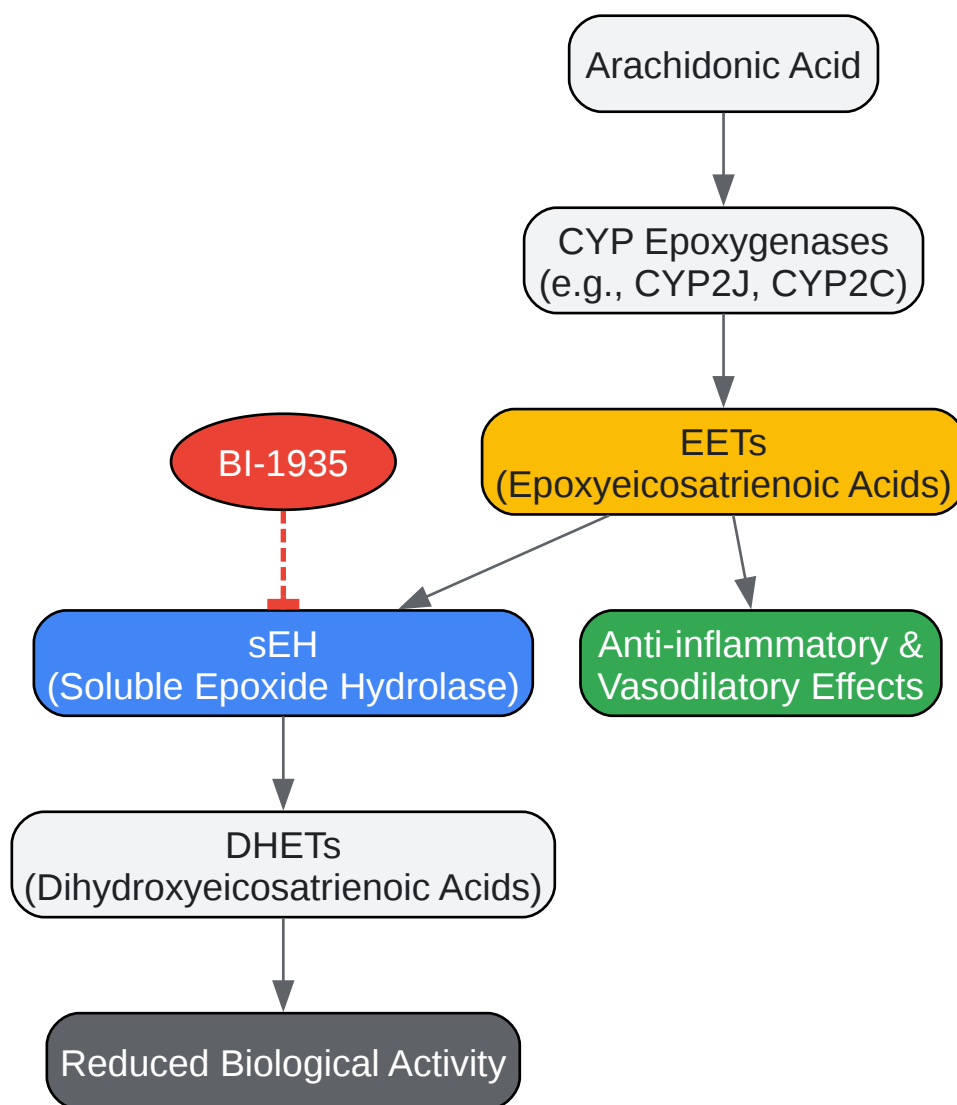
This protocol validates whether an observed effect of **BI-1935** is due to its on-target activity against sEH.

#### Methodology:

- **gRNA Design:** Design and synthesize guide RNAs (gRNAs) that specifically target a coding exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.
- **Cell Transduction:** Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).
- **Verification of Knockout:** After selection, verify the knockout of the sEH protein by Western blot or confirm genomic edits by sequencing.
- **Phenotypic Assay:** Perform the same phenotypic assay on the knockout cell line that was used to characterize the effects of **BI-1935**.
- **Data Interpretation:**
  - If the sEH knockout cells replicate the phenotype observed with **BI-1935** treatment in the parental cells, the effect is confirmed to be on-target.
  - If the sEH knockout cells do not show the phenotype, the effect of **BI-1935** is likely off-target.<sup>[4]</sup>
  - Furthermore, treating the knockout cells with **BI-1935** should not produce the phenotype, confirming that sEH is the relevant target for that effect.

## Signaling Pathway





[Click to download full resolution via product page](#)

Caption: The sEH pathway and the inhibitory action of **BI-1935**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [opnme.com](http://opnme.com) [opnme.com]

- 2. medkoo.com [medkoo.com]
- 3. Probe BI-1935 | Chemical Probes Portal [chemicalprobes.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- To cite this document: BenchChem. [BI-1935 off-target effects and how to mitigate them]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606076#bi-1935-off-target-effects-and-how-to-mitigate-them]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)